4-(3-Chloro-5-fluorophenyl)-2-methylphenol
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)-2-methylphenol typically involves the halogenation of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenols or fully reduced aromatic compounds.
Substitution: Phenolic derivatives with new substituents replacing the halogen atoms.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenol
- 3-Chloro-5-fluorophenylboronic acid
- (3-Chloro-5-fluorophenyl)methanol
Uniqueness
4-(3-Chloro-5-fluorophenyl)-2-methylphenol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and fluoro groups, along with a methyl group, provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOMISQPMEGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683877 |
Source
|
Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-26-3 |
Source
|
Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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